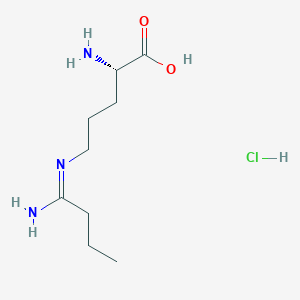

Ethyl-L-NIO (hydrochloride)

Beschreibung

Significance of Nitric Oxide in Biological Systems

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes in mammals. wikipedia.org This simple gas acts as a versatile messenger, controlling complex biological functions such as the regulation of blood pressure, platelet aggregation, and neurotransmission. pnas.orgnih.gov Within the cardiovascular system, NO is a potent vasodilator, meaning it widens blood vessels to increase blood supply and lower blood pressure. wikipedia.org It also plays a protective role by preventing tissue damage from low blood supply. wikipedia.org

In the nervous system, NO functions as a neurotransmitter for nitrergic neurons, which are abundant in the gastrointestinal tract and erectile tissue. wikipedia.org Its role extends to the immune system, where it is integral to the activation of macrophages and the body's defense against microbial pathogens. pnas.orgnih.gov Furthermore, NO is involved in the regulation of cardiac contractility and heart rate. wikipedia.org The discovery of its diverse roles has made NO a focal point of research, leading to a deeper understanding of its importance in maintaining homeostasis and its implications in various disease states.

Overview of Nitric Oxide Synthase Isoforms (nNOS, eNOS, iNOS)

The production of nitric oxide in mammals is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org These enzymes convert L-arginine into L-citrulline and NO. frontiersin.org There are three main isoforms of NOS, each encoded by a different gene and exhibiting distinct tissue expression patterns and regulatory mechanisms. frontiersin.orgsigmaaldrich.com

Neuronal Nitric Oxide Synthase (nNOS or NOS1): As its name suggests, nNOS is predominantly found in neuronal tissue, both in the central and peripheral nervous systems. frontiersin.org It is considered a constitutive enzyme, meaning it is typically always present, and its activity is dependent on calcium-calmodulin. wikipedia.org nNOS plays a significant role as a neurotransmitter. sigmaaldrich.com

Endothelial Nitric Oxide Synthase (eNOS or NOS3): This isoform is primarily located in the endothelium, the inner lining of blood vessels. frontiersin.org Like nNOS, eNOS is a constitutive, calcium-dependent enzyme that generates NO to regulate vascular function, including blood vessel tone. wikipedia.org The basal release of NO by eNOS is crucial for maintaining cardiovascular health. wikipedia.org

Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other two isoforms, iNOS expression is induced in response to immunological stimuli such as endotoxins and proinflammatory cytokines. frontiersin.orgsigmaaldrich.com It is found in various cells, most notably in macrophages. frontiersin.orgunimedizin-mainz.de Once expressed, iNOS is continuously active and produces large quantities of NO as a defense mechanism against pathogens. wikipedia.orgunimedizin-mainz.de This high output of NO is a key component of the immune response but can also contribute to the pathology of inflammatory conditions and septic shock. wikipedia.orgunimedizin-mainz.de

While these isoforms are often described by their primary locations, it is now understood that their expression can be more widespread and can sometimes deviate from the "constitutive" or "inducible" labels. frontiersin.org All three isoforms are homodimers and require several cofactors for their activity, including FAD, FMN, heme, calmodulin, and tetrahydrobiopterin.

Historical Context and Research Rationale for Nitric Oxide Synthase Inhibitors

The discovery of nitric oxide's role as a biological mediator in the late 1980s sparked a surge of interest in the enzymes responsible for its synthesis. This led to the identification of the NOS isoforms and the realization that dysregulation of NO production is implicated in numerous diseases. annualreviews.org The overproduction of NO, particularly by nNOS and iNOS, was linked to conditions such as neurodegenerative disorders, septic shock, and inflammation. annualreviews.orgescholarship.org This provided a clear rationale for the development of inhibitors that could selectively modulate the activity of specific NOS isoforms. annualreviews.org

Early research focused on arginine-based analogs, as L-arginine is the natural substrate for all NOS isoforms. nih.gov Compounds like L-N-omega-methylarginine were among the first to be used to block NO production. However, a major hurdle in the field has been achieving isoform selectivity. escholarship.org The active sites of nNOS, eNOS, and iNOS are nearly identical, making the design of inhibitors that can distinguish between them a significant challenge. escholarship.org The development of selective inhibitors is crucial to avoid unwanted side effects, such as the inhibition of eNOS, which is vital for cardiovascular function. escholarship.org The ongoing quest for selective NOS inhibitors continues to drive research, with the aim of creating targeted therapies for a range of pathological conditions. pnas.org

Positioning of Ethyl-L-NIO (hydrochloride) within the Landscape of NOS Inhibitors

Ethyl-L-NIO (hydrochloride), also known by its formal name N5-(1-iminobutyl)-L-ornithine, monohydrochloride, is classified as an amidino amino acid nitric oxide synthase inhibitor. nih.gov It is a competitive inhibitor that targets the conversion of L-arginine to nitric oxide. This compound is the saturated analog of vinyl-L-NIO. caymanchem.combertin-bioreagent.com

Ethyl-L-NIO is characterized as a modestly selective NOS inhibitor. caymanchem.combertin-bioreagent.com Its inhibitory activity varies across the different NOS isoforms. Based on initial rate measurements, the Ki values for the inhibition of nNOS, eNOS, and iNOS are 5.3 µM, 18 µM, and 12 µM, respectively. caymanchem.combertin-bioreagent.com However, when considering the Ki/Km ratio, which can be a more biologically relevant measure of selectivity, Ethyl-L-NIO shows a preference for iNOS over the other two isoforms. caymanchem.combertin-bioreagent.com While it does inhibit nNOS, it does not cause inactivation of the enzyme in the presence of NADPH and O2. caymanchem.combertin-bioreagent.com This positions Ethyl-L-NIO as a tool in preclinical research for investigating the roles of the different NOS isoforms, particularly iNOS.

Inhibitory Constants (Ki) of Ethyl-L-NIO (hydrochloride)

| NOS Isoform | Ki (µM) |

|---|---|

| nNOS | 5.3 caymanchem.combertin-bioreagent.com |

| eNOS | 18 caymanchem.combertin-bioreagent.com |

| iNOS | 12 caymanchem.combertin-bioreagent.com |

Selectivity Profile (Ki/Km) of Ethyl-L-NIO (hydrochloride)

| NOS Isoform | Ki/Km (µM) |

|---|---|

| nNOS | 3.79 caymanchem.combertin-bioreagent.com |

| eNOS | 5 caymanchem.combertin-bioreagent.com |

| iNOS | 0.96 caymanchem.combertin-bioreagent.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNWLIPSWIUXRG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pharmacology of Ethyl L Nio Hydrochloride

Enzymatic Inhibition Profile

N⁵-(1-Iminobutyl)-L-ornithine, commonly known as Ethyl-L-NIO, is a synthetic homologue and the saturated analog of vinyl-L-NIO. caymanchem.comnih.govbertin-bioreagent.com It functions as an inhibitor of nitric oxide synthase (NOS) enzymes, which are responsible for the synthesis of nitric oxide (NO) from the substrate L-arginine. ontosight.airesearchgate.net The compound's inhibitory activity is characterized by a modest degree of selectivity among the different NOS isoforms. caymanchem.combertin-bioreagent.com

The selectivity of Ethyl-L-NIO is determined by comparing its inhibitory potency against the three primary isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). caymanchem.comresearchgate.net

The inhibition constant (Kᵢ) is a measure of an inhibitor's potency; a lower Kᵢ value indicates a stronger binding affinity to the enzyme. Based on initial rate measurements, Ethyl-L-NIO demonstrates varying Kᵢ values for the three NOS isoforms. The compound is most potent against the neuronal isoform (nNOS). caymanchem.comresearchgate.net The Kᵢ values for the inhibition of rat nNOS, bovine eNOS, and mouse iNOS are 5.3 µM, 18 µM, and 12 µM, respectively. caymanchem.comresearchgate.net

Inhibition Constants (Kᵢ) of Ethyl-L-NIO for NOS Isoforms

| NOS Isoform | Inhibition Constant (Kᵢ) | Source Species |

|---|---|---|

| Neuronal (nNOS) | 5.3 µM | Rat |

| Endothelial (eNOS) | 18 µM | Bovine |

| Inducible (iNOS) | 12 µM | Mouse |

Data sourced from references caymanchem.comresearchgate.net.

While Kᵢ values indicate raw potency, the ratio of the inhibition constant to the Michaelis constant (Kᵢ/Kₘ) provides a more biologically relevant measure of inhibitor selectivity, as it accounts for the enzyme's affinity for its natural substrate, L-arginine. When evaluating this ratio, Ethyl-L-NIO shows a preference for iNOS over the other isoforms. caymanchem.com The Kᵢ/Kₘ ratios are 3.79 for nNOS, 5 for eNOS, and 0.96 for iNOS, indicating that the compound does not exhibit biologically significant selectivity for nNOS over eNOS but instead favors iNOS. caymanchem.com

Kᵢ/Kₘ Ratios of Ethyl-L-NIO for NOS Isoforms

| NOS Isoform | Kᵢ/Kₘ Ratio |

|---|---|

| Neuronal (nNOS) | 3.79 |

| Endothelial (eNOS) | 5 |

| Inducible (iNOS) | 0.96 |

Data sourced from reference caymanchem.com.

The inhibitory action of Ethyl-L-NIO is primarily achieved through direct interaction with the active site of the nitric oxide synthase enzymes.

Ethyl-L-NIO is an arginine-based inhibitor and acts as a competitive inhibitor of nitric oxide synthase. nih.govresearchgate.net It competes with the endogenous substrate, L-arginine, for binding to the enzyme's active site. nih.govresearchgate.netnih.gov The structural similarity between Ethyl-L-NIO and L-arginine allows it to occupy the substrate-binding pocket, thereby preventing the catalytic conversion of L-arginine to L-citrulline and nitric oxide. ontosight.ai The inhibitory potency and selectivity of such arginine-based inhibitors are determined primarily by their binding affinity for the different isoforms. nih.gov

Unlike some related amidine-containing compounds, such as N⁵-(1-iminoethyl)-L-ornithine (L-NIO), Ethyl-L-NIO displays different inactivation properties. nih.gov While L-NIO is known to be a time-, concentration-, and NADPH-dependent inactivator of iNOS, a mechanism that can involve the destruction of the enzyme's heme cofactor to form biliverdin (B22007), this specific pathway appears unique to methyl amidines. nih.govnih.gov

In contrast, research shows that although Ethyl-L-NIO inhibits nNOS, it does not cause its inactivation, even in the presence of the necessary cofactor NADPH and molecular oxygen (O₂). caymanchem.com Studies on analogues of L-NIO with larger alkyl groups (such as ethyl) suggest that while they can act as inactivators for iNOS, they do so through a different and as-yet-unknown mechanism that does not result in heme loss or biliverdin formation. nih.gov

Competitive Inhibition Dynamics with L-Arginine

Inhibition of Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1)

Ethyl-L-NIO (hydrochloride) has been identified as a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (hDDAH-1). medchemexpress.commedchemexpress.com DDAH-1 is a key enzyme in the regulation of nitric oxide (NO) synthesis, as it is responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and N-monomethylarginine (L-NMMA), both of which are endogenous inhibitors of nitric oxide synthase (NOS). mdpi.comnih.gov By inhibiting DDAH-1, Ethyl-L-NIO leads to an accumulation of these endogenous NOS inhibitors, which in turn reduces the production of NO. nih.gov This mechanism of action makes DDAH-1 inhibitors like Ethyl-L-NIO valuable tools for studying the physiological and pathological roles of the DDAH-NO pathway. The inhibitory effect of Ethyl-L-NIO on DDAH-1 has been characterized through detailed kinetic studies. mdpi.com

The potency of Ethyl-L-NIO (hydrochloride) as an inhibitor of human DDAH-1 has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) and its dissociation constant (Kᵢ). Research has established that Ethyl-L-NIO hydrochloride is a competitive inhibitor of hDDAH-1 with an IC₅₀ value of 70 μM. medchemexpress.commedchemexpress.commedchemexpress.com The dissociation constant (Kᵢ), which represents the equilibrium constant for the binding of the inhibitor to the enzyme, has been determined to be 32 μM for Ethyl-L-NIO hydrochloride with hDDAH-1. medchemexpress.commedchemexpress.com These values indicate a significant inhibitory potential against the human DDAH-1 enzyme.

Inhibitory Activity of Ethyl-L-NIO (hydrochloride) against hDDAH-1

| Parameter | Value (μM) | Reference |

|---|---|---|

| IC₅₀ | 70 | medchemexpress.commedchemexpress.commedchemexpress.com |

Molecular Interactions and Binding Dynamics

While the inhibitory kinetics of Ethyl-L-NIO (hydrochloride) on DDAH-1 are established, detailed information specifically elucidating its molecular interactions and binding dynamics within the enzyme's active site is not extensively available in the public domain. Studies on analogous compounds provide insights into the potential binding modes of inhibitors to DDAH-1.

Specific details regarding the active site binding mechanism of Ethyl-L-NIO (hydrochloride) with DDAH-1 are not described in the available research. However, for related N⁵-(1-iminoalkyl)-L-ornithine derivatives, it is understood that they act as competitive inhibitors, suggesting they bind to the same active site as the natural substrate, ADMA. mdpi.com For a related compound, N⁵-(1-iminopentyl)-L-ornithine, X-ray crystallography has revealed a covalent reversible mode of inhibition with DDAH-1. rcsb.org

There is no specific information available in the provided search results detailing any conformational changes induced in DDAH-1 upon the binding of Ethyl-L-NIO (hydrochloride). Structural studies of DDAH-1 with other ligands have shown that the enzyme can undergo conformational changes, particularly in a "lid" region that covers the active site, which is crucial for substrate binding and product release. ahajournals.org

No specific computational modeling or molecular dynamics simulation studies for the complex of Ethyl-L-NIO (hydrochloride) with DDAH-1 were found in the provided search results. Such studies have been performed for other DDAH-1 inhibitors to investigate their binding interactions and to provide a structural basis for their inhibitory activity, but not specifically for Ethyl-L-NIO. researchgate.net

Cellular Pharmacology and in Vitro Efficacy of Ethyl L Nio Hydrochloride

Modulation of Nitric Oxide Production in Cellular Systems

Ethyl-L-NIO (hydrochloride) is recognized as a modestly selective inhibitor of nitric oxide synthase (NOS) isoforms. caymanchem.combertin-bioreagent.com Its primary mechanism of action involves the inhibition of NOS enzymes, which are responsible for the production of nitric oxide (NO) from L-arginine. medchemexpress.comglpbio.com NO is a critical signaling molecule involved in a myriad of physiological processes. medchemexpress.comglpbio.com

Effects on Basal and Stimulated Nitric Oxide Synthesis in Various Cell Lines

Ethyl-L-NIO (hydrochloride) has demonstrated inhibitory effects on nitric oxide (NO) synthesis across different cell types. In endothelial cells, which primarily express endothelial NOS (eNOS), the compound effectively reduces both basal and stimulated NO production. nih.gov For instance, in bovine aortic endothelial cells, Ethyl-L-NIO has been shown to inhibit NO synthesis. nih.gov Studies on cat atrial myocytes have also revealed that L-NIO, a related compound, abolishes the increase in intracellular NO induced by acetylcholine (B1216132) exposure and withdrawal, highlighting its inhibitory action on eNOS activity. ahajournals.org

Furthermore, in the context of neuronal cells, where neuronal NOS (nNOS) is prevalent, Ethyl-L-NIO exhibits inhibitory properties. caymanchem.com While it is a potent inhibitor of nNOS, it does not lead to the inactivation of the enzyme in the presence of NADPH and O2. caymanchem.com

The inhibitory effects of L-NIO, a similar NOS inhibitor, have also been observed in alveolar macrophages. In these cells, L-NIO treatment significantly decreases the production of nitrites, which are stable metabolites of NO. nih.gov This inhibition was observed in both unstimulated macrophages and those stimulated with interferon-gamma (IFN-γ) and E. coli. nih.gov

The inhibitory constants (Ki) of Ethyl-L-NIO for the different NOS isoforms have been determined, providing a quantitative measure of its inhibitory potency.

| NOS Isoform | Ki (µM) |

| nNOS | 5.3 caymanchem.com |

| eNOS | 18 caymanchem.com |

| iNOS | 12 caymanchem.com |

Quantitative Assessment of Nitrite (B80452)/Nitrate (B79036) Levels in Cell Culture Supernatants

A common method to quantify NO production in cell culture is by measuring the levels of its stable oxidation products, nitrite (NO2-) and nitrate (NO3-), collectively known as NOx. nih.gov The Griess reaction is a widely used colorimetric assay for this purpose. nih.govrsc.org This method can be enhanced by converting nitrate to nitrite prior to the assay, allowing for the determination of total NOx concentration. nih.govnih.gov

Studies utilizing this methodology have consistently shown that treatment with L-NIO, a closely related inhibitor, leads to a significant reduction in nitrite/nitrate levels in the supernatants of various cell cultures. For example, in alveolar macrophages from rats, a two-week treatment with L-NIO resulted in a 73% decrease in nitrite production. nih.gov Similarly, in rats pretreated with L-NIO, the ethanol-induced increase in myocardial NOx content was abolished. nih.gov These findings directly correlate the inhibition of NOS activity by these compounds with a quantifiable decrease in NO bioavailability.

| Cell Type/Condition | Treatment | Change in Nitrite/Nitrate Levels |

| Rat Alveolar Macrophages | L-NIO (2 weeks) | 73% decrease nih.gov |

| Rat Myocardium | Ethanol (B145695) + L-NIO | Abolished ethanol-induced increase nih.gov |

| Normal Rat Alveolar Macrophages | L-NIO (1 week) | 62% decrease nih.gov |

Impact on Intracellular Signaling Pathways

The inhibition of nitric oxide production by Ethyl-L-NIO (hydrochloride) has significant downstream effects on various intracellular signaling pathways that are regulated by NO.

Regulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

One of the primary signaling pathways activated by NO is the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway. ahajournals.org NO binds to the heme moiety of sGC, activating the enzyme to produce cGMP from guanosine triphosphate (GTP). cGMP then acts as a second messenger, mediating many of the physiological effects of NO. ahajournals.org

By inhibiting NO synthesis, Ethyl-L-NIO (hydrochloride) indirectly leads to a decrease in intracellular cGMP levels. This has been demonstrated in studies where inhibitors of NOS attenuate the production of cGMP. ahajournals.org For instance, an NO donor was shown to increase capillary-like tube formation in brain endothelial cells, an effect that was completely blocked by a selective inhibitor of soluble guanylate cyclase, indicating the dependency of this process on the NO/cGMP pathway. ahajournals.org Therefore, by reducing NO availability, Ethyl-L-NIO (hydrochloride) can be expected to downregulate cGMP-dependent signaling cascades.

Alterations in Protein Nitrosylation and Nitrotyrosine Formation

Nitric oxide can also mediate its effects through post-translational modifications of proteins, primarily S-nitrosylation and tyrosine nitration. nih.govfrontiersin.org S-nitrosylation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). nih.gov This modification can alter protein function, stability, and localization. nih.gov

Conversely, tyrosine nitration involves the addition of a nitro group to a tyrosine residue, forming nitrotyrosine. frontiersin.org This modification is often associated with "nitrosative stress" and can lead to altered protein function and cellular damage. nih.govmdpi.com

Influence on Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Cascades

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. plos.org There is evidence of crosstalk between the NO signaling pathway and the PI3K/Akt cascade. ahajournals.orgnih.gov

Studies have shown that activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of NOS isoforms, particularly eNOS and nNOS. nih.govnih.gov For instance, in female rats, ethanol-induced hypotension was associated with an increase in myocardial p-nNOS and p-Akt expression, and this effect was attenuated by a PI3K inhibitor. nih.gov In cat atrial myocytes, acetylcholine-induced NO production was shown to be dependent on PI3K signaling. ahajournals.org

Conversely, the inhibition of NOS by compounds like L-NIO can modulate the PI3K/Akt pathway. In a study on T-cell lymphoma, hydrogen peroxide was shown to increase the phosphorylation of Akt, a key downstream target of PI3K. plos.org While direct evidence for Ethyl-L-NIO's effect on this pathway is not extensively documented, its ability to inhibit NO production suggests a potential to interfere with the reciprocal regulation between NO and PI3K/Akt signaling. For example, in a study investigating the effects of licorice stem flavonoids on Alzheimer's disease, the PI3K/Akt signaling pathway was a key focus, and its activation was measured by the ratio of phosphorylated PI3K and Akt to their total forms. aging-us.com This highlights the importance of this pathway in cellular responses and suggests that modulation of NO levels by Ethyl-L-NIO could have significant implications for PI3K/Akt-dependent cellular processes.

Effects on L-type Calcium Channel Current (Iₚ) Modulation

However, research into the broader class of nitric oxide synthase (NOS) inhibitors, which includes L-NIO, provides some context. L-type calcium channels are crucial for many physiological processes, including muscle contraction and gene expression. nih.gov Their activity can be modulated by various signaling pathways. Nitric oxide (NO) is one such signaling molecule known to have differential effects on calcium channel subtypes. nih.gov As Ethyl-L-NIO and L-NIO function by inhibiting NOS, they reduce the production of NO from L-arginine. This reduction in NO could indirectly influence L-type calcium channel activity. For instance, in one study, the use of L-NIO as an eNOS inhibitor did not appear to affect L-type calcium channels in the context of carbon monoxide-induced vasorelaxation, suggesting that in some systems, there is no direct modulatory link. inforang.com The potentiation of L-type currents by NO donors has been observed in some neuronal cells, implying that a NOS inhibitor like L-NIO might prevent or reduce such potentiation. nih.gov Further research is required to elucidate any direct or indirect regulatory role of Ethyl-L-NIO on L-type calcium channel currents.

Cellular Biological Responses

Effects on Cell Viability and Proliferation in Experimental Models

The influence of L-NIO on cell viability and proliferation has been investigated, particularly in the context of cancer research. In some experimental models, L-NIO administered alone does not exhibit a direct antiproliferative effect. One study using the HT29 colorectal cancer cell line found that L-NIO by itself did not show significant effects on cell proliferation. nih.gov

However, its role as a combination agent has been highlighted. In the same study, while L-NIO alone was ineffective, its combination with the tyrosine kinase inhibitor E7080 resulted in an increased antiproliferative effect compared to E7080 alone. nih.gov This suggests that by inhibiting NOS, L-NIO may modulate cellular pathways that sensitize cancer cells to other therapeutic agents. The study noted that this combination also enhanced the apoptotic and antiangiogenic effects of E7080. nih.gov

Table 1: Effect of L-NIO on HT29 Colorectal Cancer Cells

| Treatment | Observed Effect on Proliferation | Notable Finding | Reference |

|---|---|---|---|

| L-NIO (alone) | No significant antiproliferative effect | Ineffective as a standalone agent in this model. | nih.gov |

| E7080 + L-NIO | Increased antiproliferative effect of E7080 | L-NIO enhances the efficacy of a tyrosine kinase inhibitor. | nih.gov |

Influence on Cellular Phenotypic Changes (e.g., Red Blood Cell Deformability)

A significant body of research has focused on the effect of L-NIO on the deformability of red blood cells (RBCs), a critical phenotypic characteristic for microcirculatory function. RBC deformability is influenced by nitric oxide produced by RBC-NOS. As a potent NOS inhibitor, L-NIO has been shown to decrease RBC deformability.

Studies have demonstrated that incubating RBCs from healthy individuals with L-NIO leads to a significant reduction in their maximum deformability (EIₘₐₓ). Current time information in West Northamptonshire, GB.medchemexpress.com This effect was observed in young and middle-aged RBC subpopulations but not in the oldest RBCs. Current time information in West Northamptonshire, GB. The mechanism is believed to involve the prevention of NO-mediated S-nitrosylation of cytoskeletal proteins, such as α- and β-spectrin, which is crucial for maintaining membrane flexibility. medchemexpress.com In studies on sickle cell anemia (SCA), where RBC deformability is already impaired, treatment with L-NIO further decreased RBC deformability. biotium.com

Table 2: Effect of L-NIO on Red Blood Cell (RBC) Deformability

| Experimental Model | Parameter Measured | Treatment | Finding | Reference |

|---|---|---|---|---|

| Healthy Human RBCs | Maximum Deformability (EIₘₐₓ) | L-NIO | Significantly decreased EIₘₐₓ. | medchemexpress.com |

| Healthy Human RBCs (Age-fractionated) | Maximum Deformability (EIₘₐₓ) | L-NIO | Significantly decreased in young/middle-aged RBCs; no change in old RBCs. | Current time information in West Northamptonshire, GB. |

| Sickle Cell Anemia (SCA) RBCs | RBC Deformability | L-NIO | Significantly decreased deformability. | biotium.com |

Gene Expression and Protein Regulation Studies

L-NIO has been utilized in studies to investigate the regulation of specific genes and proteins, primarily through its inhibition of nitric oxide synthase.

In the context of cancer, L-NIO has been shown to modulate the expression of key proteins. A study on multidrug-resistant (MDR) breast cancer cells (MCF-7/MDR) demonstrated that L-NIO treatment inhibited the protein expression of endothelial nitric oxide synthase (NOS3). ontosight.ai This finding points to a regulatory role of L-NIO on proteins involved in cancer pathophysiology.

In neuroscience research, the infusion of L-NIO into the rat striatum to induce focal ischemia was associated with subsequent changes in gene expression and protein metabolism related to neurodegeneration and glial responses. nih.gov This indicates that the pharmacological effect of L-NIO—reducing NO production—triggers a cascade of downstream regulatory events at the gene and protein level in response to ischemic stress. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Chemical Name/Synonym | Primary Role in Article |

|---|---|---|

| Ethyl-L-NIO (hydrochloride) | N⁵-(1-iminobutyl)-L-ornithine, monohydrochloride | Subject of inquiry; NOS inhibitor. |

| L-NIO (hydrochloride) | N⁵-(1-iminoethyl)-L-ornithine, hydrochloride | Primary compound in cited studies; NOS inhibitor. |

| E7080 | Lenvatinib | Tyrosine kinase inhibitor used in combination studies. |

| L-arginine | (2S)-2-amino-5-guanidinopentanoic acid | Natural substrate for nitric oxide synthase. |

| Nitric Oxide | NO | Signaling molecule produced by NOS. |

| Insulin | - | Used as an indirect stimulator of RBC-NOS. |

| Wortmannin | - | Used as an indirect inhibitor of RBC-NOS. |

| Sodium Nitroprusside (SNP) | - | NO donor used as a positive control. |

Preclinical Physiological and Pathophysiological Research Using Ethyl L Nio Hydrochloride in in Vivo Models

Neurological System Investigations

Ethyl-L-NIO has been pivotal in the development and characterization of in vivo models of neurological disorders, most notably focal cerebral ischemia. escholarship.orgnih.gov Its use has allowed researchers to dissect the intricate cellular and molecular events that follow ischemic injury.

Induction and Characterization of Focal Cerebral Ischemia Models (e.g., Striatal Infarction, White Matter Stroke)

Ethyl-L-NIO is utilized to induce focal ischemic lesions in rodent models, providing a reliable and reproducible method to study stroke pathophysiology. nih.govnih.gov In rats, a unilateral intrastriatal infusion of Ethyl-L-NIO, combined with jugular vein occlusion, creates a focal striatal ischemia model. nih.gov This model is characterized by a reproducible infarct volume, with one study reporting a mean infarct volume of 8.5±5.3% of the contralateral striatum. invivochem.comnih.gov This method offers advantages over traditional models like middle cerebral artery occlusion (MCAo) due to its low surgical complexity and zero mortality rate. nih.gov

In mice, focal microinjections of Ethyl-L-NIO into the corpus callosum are used to create a model of subcortical white matter stroke. escholarship.orgnih.gov This model is advantageous because Ethyl-L-NIO, as a nitric oxide synthase inhibitor, primarily targets endothelial cells to induce vasoconstriction without the confounding paracrine effects on white matter cells that are seen with other agents like endothelin-1 (B181129). nih.govmednexus.org The resulting lesion mimics key features of human lacunar infarcts, including focal axonal and myelin loss. nih.gov The size of the lesion can be controlled; for instance, a double injection of L-NIO has been shown to produce a larger lesion volume compared to a single injection (0.100 ± 0.006 mm³ vs. 0.067 ± 0.011 mm³). researchgate.net

| Injection | Lesion Volume (mm³) |

|---|---|

| Single L-NIO Injection | 0.067 ± 0.011 |

| Double L-NIO Injection | 0.100 ± 0.006 |

| Saline | 0.034 ± 0.007 |

Analysis of Blood-Brain Barrier Integrity and Neuronal Hypoxia

A critical consequence of ischemic stroke is the breakdown of the blood-brain barrier (BBB). pnas.orgnih.gov Studies utilizing Ethyl-L-NIO-induced ischemia have demonstrated significant BBB disruption. invivochem.comnih.gov In the rat striatal ischemia model, Ethyl-L-NIO infusion leads to BBB dysfunction, a key feature of ischemic stroke. nih.gov Similarly, the mouse white matter stroke model also shows BBB breakdown. pnas.org

Research has also investigated the specific role of different NOS isoforms in BBB disruption. Following transient focal cerebral ischemia in mice, the non-specific NOS inhibitor L-NAME was found to significantly reduce Evans Blue and sodium fluorescein (B123965) extravasation, indicating a reduction in BBB permeability. plos.org In contrast, Ethyl-L-NIO (L-NIO), an endothelial NOS (eNOS) inhibitor, significantly attenuated cerebral vasodilation but did not prevent BBB disruption. plos.org This suggests that neuronal NOS (nNOS), rather than eNOS, may play a more significant role in the early stages of BBB disruption after ischemia. plos.org

The Ethyl-L-NIO induced models also successfully replicate neuronal hypoxia, a central element of ischemic injury. nih.govnih.gov The focal striatal ischemia model in rats exhibits neuronal hypoxia, contributing to the ongoing neurodegeneration observed in the model. invivochem.comnih.gov

Assessment of Neurodegeneration and Astroglial/Microglial Responses

The neuroinflammatory response, characterized by the activation of astrocytes and microglia, is a hallmark of neurodegenerative conditions, including ischemic stroke. nih.govjneuropsychiatry.orgaginganddisease.org The Ethyl-L-NIO-induced ischemia models have proven effective for studying these glial responses. nih.gov In the rat striatal ischemia model, a robust and persistent microglia/macrophage and astroglial response was observed for at least 35 days post-ischemia. invivochem.comnih.gov Similarly, the mouse white matter stroke model demonstrates significant astrocytosis and microgliosis. nih.gov

The production of nitric oxide by activated glial cells is thought to contribute to neuronal damage in neurodegenerative diseases. frontiersin.org By inhibiting NOS, Ethyl-L-NIO allows for the investigation of the role of NO in these inflammatory and degenerative processes.

Evaluation of Functional Neurological Outcomes (e.g., Motor Deficits, Cognitive Performance)

A crucial aspect of preclinical stroke research is the assessment of functional deficits and potential recovery. Models using Ethyl-L-NIO have demonstrated the induction of chronic motor function impairment. nih.gov In the rat striatal ischemia model, chronic motor deficits were observed. nih.gov In the mouse white matter stroke model, a double injection of L-NIO resulted in greater latency to fall in a wire hanging test compared to saline-injected controls (12.9 ± 2.5 seconds vs. 28.6 ± 4.9 seconds), indicating a significant motor deficit. researchgate.net Furthermore, both single and double injections of L-NIO led to higher neurological deficit scores compared to the saline group. researchgate.net

| Group | Latency to Fall (seconds) |

|---|---|

| Double L-NIO Injection | 12.9 ± 2.5 |

| Saline Injection | 28.6 ± 4.9 |

Cardiovascular System Investigations

Ethyl-L-NIO has also been employed in cardiovascular research to understand the role of nitric oxide in hemodynamic regulation. nih.gov

Hemodynamic Regulation: Effects on Mean Arterial Blood Pressure and Heart Rate

Studies in conscious rats have shown that inhibition of nitric oxide synthesis can significantly impact blood pressure and heart rate. nih.gov In hypertensive rats, microinjection of Ethyl-L-NIO into the paraventricular nucleus, a key brain region for cardiovascular control, significantly increased renal sympathetic nerve activity and mean arterial pressure (MAP). ahajournals.org In another study investigating the effects of ethanol (B145695) on hemodynamics in female rats, pretreatment with Ethyl-L-NIO dose-dependently attenuated ethanol-induced hypotension. nih.gov This suggests that eNOS-derived NO plays a role in mediating this hypotensive response. nih.gov

However, the effects on heart rate can be more complex. In some instances, the rise in MAP following NOS inhibition is accompanied by a decrease in heart rate, a reflex response to the increased pressure. nih.gov In the study on ethanol's effects, the increase in heart rate induced by ethanol was not significantly altered by Ethyl-L-NIO pretreatment. nih.gov

Modulation of Vascular Tone and Coronary Vasodilation Responses

N5-(1-iminoethyl)-L-ornithine (L-NIO) is a potent inhibitor of nitric oxide synthase (NOS) enzymes, which are critical for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. glpbio.combiocrick.com By inhibiting NO synthesis, L-NIO plays a significant role in the regulation of vascular tone. In vivo studies in rats have demonstrated that L-NIO induces a dose-dependent increase in mean systemic arterial blood pressure, an effect accompanied by bradycardia. glpbio.combiocrick.comglpbio.com This hypertensive effect indicates that L-NIO effectively inhibits the basal endothelial NO production that is necessary for maintaining a baseline level of vasodilation, thereby confirming the important role of NO in the maintenance of vascular tone and blood pressure. biocrick.com

The influence of L-NIO has been specifically investigated in the context of coronary artery responses. In studies using isolated, perfused rat heart preparations (Langendorff model), L-NIO was used to probe the role of NO in bradykinin (B550075) (BK)-induced coronary vasodilation. oup.comoup.com Research showed that while L-NIO did not alter the peak magnitude of the vasodilator response to BK, it significantly shortened the duration of this response. oup.comoup.com This finding suggests that NO is not essential for initiating the vasodilation caused by bradykinin but is crucial for sustaining it. oup.com This was further supported by measurements showing that L-NIO prevented the BK-induced increase of NO metabolites in the coronary effluent. oup.com In contrast, studies on isolated coronary microvessels from steelhead trout showed that L-NIO had no effect on vasodilation induced by recombinant interleukin-1β, indicating that this particular inflammatory-mediated response is not dependent on the NO pathway in this species. nih.gov

Table 1: Effect of L-NIO on Bradykinin-Induced Coronary Vasodilation in Isolated Rat Hearts

| Parameter | Control (Bradykinin alone) | L-NIO + Bradykinin | Percentage Change | Finding | Source |

| Magnitude of Vasodilation | No significant difference | No significant difference | - | L-NIO did not affect the peak vasodilator response. | oup.comoup.com |

| Duration of Vasodilation | 5.6 ± 1.3 min | 2.7 ± 1.3 min | ~52% decrease | L-NIO significantly reduced the duration of vasodilation. | oup.com |

Influence on Cardiac Output and Stroke Volume

The inhibition of nitric oxide synthase by L-NIO has been shown to affect cardiac performance, although the specific outcomes can vary depending on the experimental model and physiological context. In an in vitro working heart preparation from the eel Anguilla anguilla, the application of L-NIO resulted in an increase in both stroke volume and stroke work under basal conditions. nih.gov This suggests that in the eel heart, a basal level of NO exerts a depressive effect on cardiac contractility, which is reversed by NOS inhibition. nih.gov

Table 2: Reported Effects of L-NIO on In Vivo and In Vitro Models of Cardiac Performance

| Experimental Model | Parameter Measured | Observed Effect of L-NIO | Implication | Source |

| Eel (Anguilla anguilla) Working Heart | Stroke Volume & Stroke Work | Increased | Reversal of a basal NO-dependent depressive effect on contractility. | nih.gov |

| Mouse Ischemic Heart Failure Model | Fractional Shortening & +dP/dt | Abrogated the improvement seen in transgenic mice. | Blockade of eNOS-mediated cardioprotective mechanisms. | ahajournals.org |

Immunological and Inflammatory System Investigations

Role in Models of Inflammation (e.g., Endotoxin-Induced Uveitis)

Endotoxin-induced uveitis (EIU) is a widely used animal model for studying acute ocular inflammation. iris-pharma.comnih.gov The role of L-NIO has been specifically characterized in a rat model of EIU induced by lipopolysaccharide (LPS). arvojournals.org In these studies, L-NIO was identified as a more potent inhibitor of the inducible nitric oxide synthase (i-NOS) isoform in ocular tissue compared to the constitutive (c-NOS) isoform. arvojournals.org

When administered to rats with EIU, L-NIO demonstrated a modest effect on the inflammatory cascade. arvojournals.org It produced only a 30% inhibition of the increase in aqueous humor protein, a marker of blood-aqueous barrier breakdown. arvojournals.org This was significantly less than the 71% inhibition achieved by L-NNA, an inhibitor with greater selectivity for c-NOS. arvojournals.org Crucially, L-NIO had no significant effect on the infiltration of inflammatory cells into the aqueous humor. arvojournals.org These findings collectively suggest that while i-NOS is strongly expressed during EIU, it is the constitutive form of NOS, likely within the vascular endothelium, that plays a more critical role in the initial onset and development of the key inflammatory symptoms in this specific model. arvojournals.org

Modulation of Pro-inflammatory Mediator Synthesis and Immune Cell Infiltration

The effect of L-NIO on the synthesis of inflammatory mediators and the migration of immune cells is highly dependent on the specific inflammatory context and the NOS isoform being targeted. As established in the endotoxin-induced uveitis model, L-NIO shows a striking lack of efficacy in preventing immune cell infiltration into the eye. arvojournals.org In a direct comparison, while the c-NOS preferential inhibitor L-NNA reduced cellular infiltration by 86%, L-NIO had no statistically significant impact. arvojournals.org

Research in other inflammatory models further illustrates this complexity. In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), L-NIO, acting as a selective eNOS inhibitor, did not prevent the development of thermal hyperalgesia. researchgate.net In this same model, pretreatment with L-NIO did not block the CFA-induced increase in the gene expression of pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net Furthermore, L-NIO was found to reduce the expression of the anti-inflammatory cytokine IL-10. researchgate.net These findings suggest that in certain inflammatory settings, inhibition of eNOS by L-NIO does not suppress pro-inflammatory cytokine production and may even hinder anti-inflammatory responses. researchgate.net This contrasts with the effects of inhibitors targeting neuronal NOS (nNOS) and inducible NOS (iNOS), which were shown to attenuate hyperalgesia by preventing the increase of pro-inflammatory cytokines and, in some cases, augmenting IL-10. researchgate.net

Table 3: Comparative Effects of L-NIO and L-NNA in Rat Endotoxin-Induced Uveitis

| Parameter | L-NIO Effect | L-NNA Effect | Conclusion | Source |

| Ocular i-NOS Inhibition | 87% | 43% | L-NIO is a more potent i-NOS inhibitor. | arvojournals.org |

| Ocular c-NOS Inhibition | 39% | 81% | L-NNA is a more potent c-NOS inhibitor. | arvojournals.org |

| Aqueous Humor Protein Increase | 30% inhibition | 71% inhibition | Inhibition of uveitis symptoms correlates better with c-NOS inhibition. | arvojournals.org |

| Immune Cell Infiltration | No significant effect | 86% inhibition | c-NOS is critical for cellular infiltration in this model. | arvojournals.org |

Gastrointestinal System Investigations

Impact on Colonic Motility in Experimental Models

The role of nitric oxide as a key inhibitory neurotransmitter in the enteric nervous system suggests that NOS inhibitors could influence gastrointestinal motility. nih.gov The effect of L-NIO on colonic motility has been examined in an in vitro model using distal colon segments from rats with irritable bowel syndrome (IBS)-like visceral hypersensitivity. nih.govresearchgate.net

In this study, the direct effects of various NOS inhibitors on spontaneous contractions in a tissue bath were evaluated. nih.gov The results showed that the non-selective NOS inhibitor L-NAME and the neuronal NOS (nNOS)-selective inhibitor ARL-17477 both significantly increased the mean pressure of spontaneous colonic contractions in tissue from normal rats. nih.govresearchgate.net However, a significant effect for L-NIO was not reported in the study's findings, suggesting that under these experimental conditions, its impact on spontaneous colonic contractions was not as pronounced as that of inhibitors targeting nNOS. nih.govresearchgate.net The study concluded that decreased nNOS levels may be related to motility changes in the IBS model, highlighting the primary role of the neuronal isoform in this context. nih.gov

Structure Activity Relationships Sar of Ethyl L Nio Hydrochloride and Analogues

Influence of the Ethyl Moiety on Potency and Isoform Selectivity

Ethyl-L-NIO is recognized as a modestly selective NOS inhibitor. bertin-bioreagent.comcaymanchem.comchemicalbook.combiomol.com Its potency is defined by its inhibition constants (Ki) against the different NOS isoforms. Based on initial rate measurements, the Ki values for Ethyl-L-NIO are 5.3 µM for nNOS, 18 µM for eNOS, and 12 µM for iNOS. bertin-bioreagent.comcaymanchem.combiomol.com While these values suggest a slight preference for nNOS, a different perspective is gained when considering the Ki/Km ratio, which indicates a preference for iNOS. bertin-bioreagent.comcaymanchem.combiomol.com The presence of the ethyl group is a critical determinant of this inhibitory profile.

To understand the role of the ethyl group, it is useful to compare Ethyl-L-NIO with its close analogues, L-NIO and Vinyl-L-NIO. Ethyl-L-NIO is the saturated analogue of Vinyl-L-NIO. bertin-bioreagent.comcaymanchem.comchemicalbook.com

L-NIO (N⁵-(1-Iminoethyl)-L-ornithine): This compound, which contains a methyl group instead of an ethyl group, is a potent but non-selective NOS inhibitor. nih.govmedchemexpress.com It displays Ki values of 1.7 µM, 3.9 µM, and 3.9 µM for nNOS, eNOS, and iNOS, respectively. medchemexpress.cominvivochem.com The smaller methyl group allows for potent binding across all isoforms. L-NIO is also known to cause reaction-based inactivation of nNOS and iNOS. nih.govnih.gov

Vinyl-L-NIO (N⁵-(1-Imino-3-butenyl)-L-ornithine): This analogue features an unsaturated butenyl group and acts as a potent, mechanism-based inactivator of nNOS with significant isoform selectivity. nih.govinvivochem.com It is a more potent inhibitor of nNOS (Ki = 0.1 µM) compared to eNOS and iNOS. invivochem.comnih.gov The inactivation mechanism is dependent on the unsaturated vinyl moiety. nih.gov In contrast, Ethyl-L-NIO, its saturated counterpart, inhibits nNOS but does not cause its inactivation, highlighting the critical role of the vinyl group's unsaturation in the mechanism of action. caymanchem.comnih.gov

The substitution of L-NIO's methyl group with Ethyl-L-NIO's larger ethyl group leads to a general decrease in potency against all NOS isoforms. This suggests that the binding pocket for the guanidinium (B1211019) nitrogen of the substrate L-arginine can accommodate smaller alkyl groups more effectively. semanticscholar.org

Table 1: Comparative NOS Inhibition by Ethyl-L-NIO and Analogues

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity Profile | Mechanism |

|---|---|---|---|---|---|

| Ethyl-L-NIO | 5.3 bertin-bioreagent.comcaymanchem.com | 18 bertin-bioreagent.comcaymanchem.com | 12 bertin-bioreagent.comcaymanchem.com | Modestly selective for nNOS (Ki) or iNOS (Ki/Km) bertin-bioreagent.comcaymanchem.com | Reversible Inhibitor caymanchem.comnih.gov |

| L-NIO | 1.7 medchemexpress.cominvivochem.com | 3.9 medchemexpress.cominvivochem.com | 3.9 medchemexpress.cominvivochem.com | Non-selective nih.govmedchemexpress.com | Reversible Inhibitor / Inactivator nih.govnih.gov |

| Vinyl-L-NIO | 0.1 invivochem.com | > eNOS | > iNOS | nNOS >> eNOS > iNOS nih.gov | Mechanism-based Inactivator nih.govinvivochem.com |

Comparative Analysis with Other L-Arginine Analogues and Amidine-Containing NOS Inhibitors

The SAR of Ethyl-L-NIO can be further contextualized by comparing it to other L-arginine analogues and amidine-containing inhibitors. L-arginine analogues typically feature modifications to the guanidinium group. nih.gov

Amidine-Containing Inhibitors: Ethyl-L-NIO belongs to a class of inhibitors where one terminal amine of the guanidinium group is replaced by a hydrocarbon moiety. nih.gov Studies on a series of amidine analogues, including those with ethyl, n-propyl, and isopropyl groups, have shown that inhibitory potency against iNOS diminishes as the size of the alkyl substituent increases. nih.govescholarship.org For instance, the analogue with a simple hydrogen (R=H) instead of an alkyl group is a more potent inhibitor than L-NIO (with a methyl group) or Ethyl-L-NIO (with an ethyl group), but it does not inactivate iNOS. nih.gov

Other L-Arginine Analogues:

L-NMMA (NG-monomethyl-L-arginine): A competitive inhibitor of all NOS isoforms that can also act as a substrate. nih.gov

L-NNA (NG-nitro-L-arginine): A time-dependent inhibitor with some selectivity for constitutive NOS isoforms (nNOS and eNOS) over iNOS. nih.govnih.gov

L-NIL (N⁶-(1-iminoethyl)-L-lysine): An analogue of L-NIO that shows moderate selectivity for iNOS. nih.gov

S-Alkyl-L-thiocitrullines: Compounds like S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) are highly potent and selective inhibitors of nNOS. researchgate.net Et-TC, for example, is approximately 50-fold more potent against nNOS than eNOS. researchgate.net

This comparison demonstrates that while the amidine structure is crucial for binding, the nature and size of the substituent on the imino carbon are key determinants of both potency and isoform selectivity. The ethyl group in Ethyl-L-NIO results in modest potency and selectivity compared to the high selectivity seen with inhibitors like S-ethyl-L-thiocitrulline or the high potency of L-NIO.

Table 2: Inhibition Data for Various L-Arginine Analogues and Amidine-Containing Inhibitors

| Inhibitor | Class | nNOS Ki | eNOS Ki | iNOS Ki | Key Feature |

|---|---|---|---|---|---|

| Ethyl-L-NIO | Amidine | 5.3 µM bertin-bioreagent.comcaymanchem.com | 18 µM bertin-bioreagent.comcaymanchem.com | 12 µM bertin-bioreagent.comcaymanchem.com | Ethyl substituent on amidine nih.gov |

| L-NIO | Amidine | 1.7 µM medchemexpress.cominvivochem.com | 3.9 µM medchemexpress.cominvivochem.com | 3.9 µM medchemexpress.cominvivochem.com | Methyl substituent on amidine nih.gov |

| L-NIL | Amidine | - | - | - | Moderately iNOS selective nih.gov |

| L-NNA | Guanidinium | - | - | - | Selective for nNOS/eNOS over iNOS nih.gov |

| S-Ethyl-L-thiocitrulline | Thiocitrulline | 0.5 nM researchgate.net | 24 nM researchgate.net | 17 nM researchgate.net | Highly nNOS selective researchgate.net |

Rational Design Approaches for Modified Ethyl-L-NIO Analogues

Rational design strategies for modifying Ethyl-L-NIO analogues have focused on probing the steric and electronic requirements of the NOS active site. A key approach involves the systematic modification of the alkyl group on the amidine moiety.

One study synthesized a series of L-NIO analogues, including Ethyl-L-NIO (where R=Et), and others with n-propyl and isobutyl groups, to investigate their roles as substrates and inactivators of iNOS. nih.gov The research found that none of these analogues with larger alkyl groups acted as substrates for iNOS, unlike L-NIO itself. nih.govescholarship.org Furthermore, inhibitory potency decreased as the size of the alkyl group increased. nih.govescholarship.org

Computer modeling and molecular dynamics simulations were employed to rationalize these findings. The models revealed that while the methyl group of L-NIO fits within the active site, larger alkyl groups, such as the ethyl group of Ethyl-L-NIO, sterically hinder the binding of oxygen (O₂) to the heme iron. nih.govescholarship.org This blockage prevents the catalytic cycle from proceeding, explaining why these compounds are inhibitors but not substrates. This work demonstrates a rational, structure-based approach to modifying the L-NIO scaffold, where incremental changes to the alkyl substituent lead to predictable changes in the mechanism of inhibition.

Broader rational design efforts for NOS inhibitors have involved targeting specific features of the active site, such as a conserved structural water molecule, to achieve high isoform selectivity. nih.gov By designing peptidomimetic inhibitors that could displace this water molecule and interact directly with the heme propionate, researchers have successfully created highly selective nNOS inhibitors. nih.gov While not applied directly to Ethyl-L-NIO, these principles of structure-based design, which combine synthesis, in vitro testing, and computational modeling, represent the guiding strategy for the development of future, more refined Ethyl-L-NIO analogues.

Methodological Considerations in Research Involving Ethyl L Nio Hydrochloride

Enzyme Assays for Nitric Oxide Synthase Activity

The inhibitory effects of Ethyl-L-NIO on NOS isoforms are frequently quantified using enzyme assays that measure either the production of NO or the co-product, L-citrulline.

Spectrophotometric and Fluorometric Approaches for NO Production Measurement

Direct measurement of the unstable NO molecule is challenging; therefore, assays often quantify its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). researchgate.net The Griess reaction is a common spectrophotometric method for nitrite detection. researchgate.netresearchgate.net For enhanced sensitivity, especially when measuring NO from endothelial NOS (eNOS) which has a lower maximum velocity (Vmax), fluorometric detection methods can be employed, increasing sensitivity by as much as tenfold. nih.gov Commercially available kits, such as those based on the reaction of NO with a probe to produce a fluorescent signal, offer a high-throughput and sensitive option for quantifying total citrulline concentrations. When using fluorescent probes like 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA), it is crucial to account for background fluorescence that can occur even in the presence of NOS inhibitors like L-NIO. soton.ac.uk

Radiometric Assays for L-Citrulline Formation

A widely used method for determining NOS activity involves measuring the conversion of radiolabeled L-arginine to L-citrulline. researchgate.netnih.gov This assay offers high sensitivity and is applicable to both purified enzyme preparations and cell cultures. researchgate.net However, a significant consideration in whole tissue homogenates is the presence of other enzymes, such as arginase and ornithine transcarbamylase, that can also produce L-citrulline, leading to inaccurate measurements of NOS-specific activity. nih.gov To mitigate this, researchers can use arginase inhibitors or employ tissue fractionation techniques, such as high-speed centrifugation to separate the particulate fraction containing most of the NOS activity from the cytosolic fraction where arginase is concentrated. nih.gov Colorimetric methods for L-citrulline determination, often utilizing diacetyl monoxime, have also been adapted for high-throughput screening in 96-well plates. researchgate.netjst.go.jp

Cellular and Tissue-Based Experimental Models

Investigating the effects of Ethyl-L-NIO in more complex biological systems provides insights into its impact on NO regulation within a cellular or tissue context.

Primary Cell Culture Techniques for NO Regulation Studies

Primary cell cultures are invaluable for studying the regulation of NO production. For instance, in primary cultures of murine aortic endothelial cells (MAEC), the iNOS-specific inhibitor L-NIO has been used to demonstrate that iNOS-derived NO is sufficient to induce intracellular zinc release. nih.gov Similarly, in neuronal primary cultures, L-NIO has been employed as a preferential eNOS inhibitor to investigate the role of eNOS-derived NO in excitotoxicity. frontiersin.org When studying NO regulation in cell cultures, it is important to consider the specific cell type and the expression of different NOS isoforms. For example, unstimulated rat peritoneal mast cells express low levels of nNOS, but iNOS expression can be upregulated by various stimuli. researchgate.net

Isolated Organ Perfusion Techniques (e.g., Langendorff Heart Preparations)

Isolated organ perfusion allows for the study of drug effects in a whole organ while eliminating systemic influences. wikipedia.orgwikipedia.org The Langendorff heart preparation is a classic ex vivo technique where the heart is retrogradely perfused through the aorta, allowing for the examination of cardiac function and the effects of compounds like Ethyl-L-NIO on coronary vasculature. wikipedia.orgoup.comoup.com In such preparations, L-NIO has been shown to reduce the duration of bradykinin-induced coronary vasodilation without affecting the magnitude of the response, suggesting a role for NO in the sustained phase of vasodilation. oup.comoup.com These techniques are crucial for understanding the direct vascular and cardiac effects of NOS inhibition.

In Vivo Animal Model Design and Implementation

Selection and Characterization of Rodent Models for Specific Pathophysiological Conditions

The choice of a rodent model is paramount in studying the effects of Ethyl-L-NIO and is dictated by the specific research question. A prominent application is in the field of cerebrovascular research, particularly in modeling ischemic stroke.

Researchers have developed a versatile murine model of subcortical white matter stroke using L-NIO, the parent compound of Ethyl-L-NIO. nih.gov This model is favored over others, such as those using endothelin-1 (B181129) (ET-1), because L-NIO is a chemical endothelial nitric oxide synthase (eNOS) inhibitor with no known paracrine effects on the cellular elements of white matter, which had been a complication in ET-1 models. nih.govmednexus.org The ability to use transgenic or knockout mouse strains, such as C57/Bl6 mice, with this model greatly expands the tools available to study the molecular mechanisms of white matter damage and repair after a stroke. nih.govjove.com

Beyond stroke, NOS inhibitors like L-NIO have been used in other pathophysiological contexts. For example, in rat models of endotoxin-induced sepsis, L-NIO administration was studied to understand the role of NO in the systemic inflammatory response. nih.gov However, findings suggested that its non-specific inhibition of eNOS could have confounding harmful effects in this context. nih.gov Another area of application includes inducing focal ischemia in rats to study neurodegeneration and blood-brain barrier dysfunction. researchgate.net

| Pathophysiological Condition | Rodent Model | Rationale for Use | Key Findings/Applications |

|---|---|---|---|

| Subcortical White Matter Stroke | C57/Bl6 Mice | L-NIO induces focal ischemia via eNOS inhibition without the confounding paracrine effects of agents like ET-1. nih.govmednexus.org Allows for the use of transgenic strains. nih.gov | Used to study axonal degeneration, white matter neurobiology, and potential therapeutic interventions like Rho-kinase inhibitors. nih.govahajournals.org |

| Focal Ischemia | Sprague Dawley Rats | L-NIO infusion combined with jugular vein occlusion creates a reproducible striatal infarct. researchgate.net | Model for studying blood-brain barrier dysfunction, neuronal hypoxia, and ongoing neurodegeneration. researchgate.net |

| Sepsis | Rats (strain unspecified) | To investigate the role of NO in the systemic inflammatory response following endotoxin (B1171834) administration. nih.gov | Early administration of L-NIO was found to be potentially harmful, likely due to eNOS inhibition, highlighting the importance of isoform specificity and timing. nih.gov |

Stereotactic Injection Techniques for Targeted Brain Region Studies

To study the region-specific effects of Ethyl-L-NIO in the central nervous system, stereotactic microinjection is the gold standard. This technique allows for the precise delivery of the compound to a specific anatomical location within the brain, minimizing off-target effects and enabling the study of localized pathological events, such as focal stroke.

The procedure involves anesthetizing the animal and securing it in a stereotactic apparatus. jove.com A craniotomy is performed to expose the skull, and a pulled glass micropipette with a fine tip (e.g., 15-25 µm diameter) is filled with the L-NIO solution. nih.govjove.com The pipette is then carefully lowered into the brain to target specific coordinates relative to a cranial landmark, typically bregma. ahajournals.orgnih.gov To minimize damage to overlying cortical structures when targeting deep white matter tracts like the corpus callosum, injections can be administered at an angle. ahajournals.orgnih.gov

The injection itself is performed using a low-volume pressure injection system (e.g., Picospritzer II) to deliver nanoliter volumes of the L-NIO solution at a controlled rate (e.g., 0.1-0.2 µL/min). ahajournals.orgnih.gov After the injection, the pipette is left in place for several minutes to prevent reflux of the solution up the injection track. ahajournals.orgnih.gov

| Parameter | Description | Example Values/Coordinates |

|---|---|---|

| Apparatus | Small animal stereotaxic instrument, dissection microscope with calibrated reticle, low-volume pressure injection system. nih.gov | Picospritzer II, Hamilton syringe (34G). ahajournals.orgnih.gov |

| Injection Pipette | Pulled glass micropipette. | 0.5 mm capillary tube, distal diameter 15-25 µm. nih.govjove.com |

| Injection Volume & Rate | Controlled delivery to target area. | 100-200 nl per injection site at a rate of 0.1-0.2 µL/min. nih.govahajournals.orgnih.gov |

| Target Coordinates (from Bregma) | Anterior/Posterior (A/P), Medial/Lateral (M/L), Dorsal/Ventral (D/V). Multiple injections are often used to create a consistent lesion. | Example set for corpus callosum lesion: 1) A/P +1.5, M/L +1.5, D/V -1.8 mm; 2) A/P +0.5, M/L +1.4, D/V -1.6 mm. ahajournals.org |

| Post-Injection Wait Time | To prevent reflux up the pipette track. | 5 minutes. nih.govahajournals.orgnih.gov |

Advanced Analytical and Molecular Biological Techniques

Following the application of Ethyl-L-NIO, a suite of advanced analytical techniques is employed to quantify its effects at the molecular, cellular, and tissue levels.

Immunochemical Detection of NOS Isoforms and Signaling Proteins (e.g., Western Blot, Immunohistochemistry)

Immunochemical methods are essential for visualizing and quantifying the expression levels of specific proteins in tissues and cells. In the context of Ethyl-L-NIO research, these techniques are used to assess the expression of the three NOS isoforms (nNOS, eNOS, iNOS) and other signaling proteins affected by NO modulation. nih.gov

Western Blotting: This technique is used to quantify the total amount of a specific protein in a tissue homogenate. For instance, following L-NIO treatment in a model of sepsis, Western blot analysis can be used to detect nitrotyrosine, a marker of peroxynitrite-mediated oxidative damage, which is formed from NO and superoxide. aai.org This provides an indirect measure of the downstream consequences of NOS activity.

Immunohistochemistry (IHC): IHC allows for the localization of proteins within the cytoarchitecture of a tissue slice. This is crucial for understanding which cell types (e.g., neurons, astrocytes, endothelial cells) are expressing a particular NOS isoform and how this expression pattern changes in response to L-NIO treatment. Numerous antibodies are available for the detection of all three NOS isoforms in various species. nih.gov

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis reveals how Ethyl-L-NIO treatment alters cellular function at the transcriptional level. By measuring changes in messenger RNA (mRNA) levels, researchers can infer which biological pathways are activated or inhibited.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a targeted approach to measure the expression of a few specific genes of interest. For example, one could use RT-qPCR to analyze the expression of genes involved in inflammation (e.g., cytokines) or apoptosis following L-NIO-induced ischemia. A linear Fold Change (FC) value greater than two is often considered statistically significant. jcadonline.com

RNA-Sequencing (RNA-Seq): This is a genome-wide approach that provides a comprehensive profile of all expressed genes (the transcriptome). mdpi.com In studies of NO modulation, RNA-Seq can uncover novel pathways affected by NOS inhibition. For example, studies using NO donors have identified hundreds of differentially expressed genes involved in cell death, survival, and movement. nih.gov Similar transcriptomic analyses following Ethyl-L-NIO treatment would be invaluable for understanding the full spectrum of its biological effects. Data analysis is typically performed using software packages like DESeq2 to identify differentially expressed genes. nih.gov

Microscopic Techniques for Tissue Histopathology (e.g., Electron Microscopy)

Microscopy is fundamental to assessing the structural changes in tissues following treatment with Ethyl-L-NIO. While standard light microscopy provides an overview of tissue damage, electron microscopy (EM) offers unparalleled resolution to visualize cellular and subcellular ultrastructures. uvigo.es

Transmission electron microscopy (TEM) is particularly powerful for studying the consequences of pathologies like ischemia. researchgate.net In the context of an L-NIO-induced stroke model, TEM could be used to examine:

Neuronal Damage: Axonal demyelination, mitochondrial cristolysis (disruption of inner mitochondrial membranes), and vacuolation. nih.gov

Glial Cell Response: Changes in astrocyte morphology or microglial activation.

Vascular Integrity: Damage to endothelial cells and the basement membrane of capillaries.

The preparation of samples for EM is a meticulous process involving fixation (often with glutaraldehyde), embedding in plastic, and cutting ultra-thin sections (tens of nanometers thick) to allow the electron beam to pass through. uvigo.esresearchgate.net

Spectroscopic and Chromatographic Methods for Metabolite and Compound Quantification (e.g., LC-MS/MS for Nitrite/Nitrate)

To directly measure the biochemical efficacy of Ethyl-L-NIO, highly sensitive analytical methods are required to quantify both the inhibitor itself and the products of the reaction it inhibits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark method for quantifying small molecules in complex biological matrices like plasma or tissue homogenates. It can be used to measure the concentration of Ethyl-L-NIO and its metabolites.

Crucially, LC-MS/MS is used to measure the stable oxidation end-products of NO, namely nitrite (NO₂⁻) and nitrate (NO₃⁻), which serve as a reliable index of in vivo NO production. nih.gov Since background levels of these ions can be high, stable-isotope dilution methods are often employed. This involves using ¹⁵N-labeled internal standards for both nitrite and nitrate to ensure accurate quantification. nih.govnih.gov The method often involves a derivatization step, for example, with 2,3-diaminonaphthalene (B165487) (DAN), to form a product that can be readily analyzed by LC-MS/MS. nih.govmdpi.com The high sensitivity and specificity of this technique make it possible to detect subtle changes in NO production resulting from NOS inhibition by Ethyl-L-NIO. nih.govusp.org

| Parameter | Methodology | Purpose |

|---|---|---|

| Analyte | Nitrite (NO₂⁻) and Nitrate (NO₃⁻). | Stable end-products used as a proxy for NO production. nih.gov |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Provides high sensitivity and specificity for quantification in complex biological samples. nih.govnih.gov |

| Sample Preparation | Derivatization with agents like 2,3-diaminonaphthalene (DAN). Nitrate is first reduced to nitrite. nih.govnih.gov | Enhances detection and chromatographic separation. |

| Quantification Method | Stable-isotope dilution using ¹⁵N-labeled nitrite and nitrate as internal standards. nih.gov | Corrects for matrix effects and sample loss during preparation, ensuring high accuracy. nih.govmdpi.com |

Electrophysiological Recordings (e.g., Compound Action Potentials)

Methodological considerations in research involving Ethyl-L-NIO (hydrochloride) for electrophysiological recordings, particularly of compound action potentials (CAPs), center on its role as a nitric oxide synthase (NOS) inhibitor. The interpretation of CAP data in the presence of this compound requires an understanding of how the modulation of nitric oxide (NO) production affects nerve conduction properties.

Nitric oxide is a signaling molecule that can influence axonal function. Studies have shown that NO donors can lead to a reversible block of axonal conduction, an effect that is particularly pronounced in demyelinated axons. oup.com This suggests that inhibiting NO synthesis with agents like Ethyl-L-NIO could potentially mitigate conduction deficits under certain pathological conditions.

A key consideration is the specific isoform of NOS being targeted. Ethyl-L-NIO hydrochloride is known to be a modestly selective NOS inhibitor, with varying inhibitory constants (Ki) for neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). caymanchem.com The specific effects on electrophysiological recordings can, therefore, depend on the relative expression and activity of these isoforms in the tissue under investigation.

Detailed Research Findings

A significant study by Li et al. (2019) provides direct insight into the effects of L-N5-(1-Iminoethyl) ornithine (L-NIO) hydrochloride on compound action potentials in a model of focal white matter stroke. nih.gov In this research, L-NIO was injected into the corpus callosum of adult mice to induce a white matter injury characterized by both demyelination and axonal damage. The functional consequences of this injury were assessed by recording CAPs. nih.gov

The compound action potential waveform typically consists of multiple negative peaks, with the first negative peak (N1) representing the synchronized firing of fast-conducting myelinated axons and the second negative peak (N2) corresponding to slower-conducting myelinated or unmyelinated axons. The study by Li et al. meticulously analyzed changes in these CAP components following L-NIO induced injury.

The research found that the injection of L-NIO led to a dramatic decrease in the amplitude and area of both the N1 and N2 peaks of the CAPs. Furthermore, a significant reduction in the axonal conduction velocity associated with the N1 peak was observed. These findings indicate a severe disruption of the functional integrity of a large population of axons within the white matter tract. nih.gov

Electron microscopy and immunohistological analysis confirmed that the electrophysiological deficits were associated with significant demyelination and axonal damage, including the formation of empty vacuoles within axons and a reduction in the number of both myelinated and unmyelinated axons. nih.gov

In contrast, a model of pure demyelination (cuprizone-induced) showed a significant reduction in the N1 amplitude but an increase in the N2 amplitude, with no effect on axonal conduction velocity. This highlights the distinctive electrophysiological signature of the combined demyelination and axonal damage induced by L-NIO compared to demyelination alone. nih.gov

The following interactive data tables summarize the key electrophysiological findings from the study by Li et al. (2019) on the effects of L-NIO-induced white matter stroke on compound action potentials.

Table 1: Effect of L-NIO on Compound Action Potential (CAP) Amplitude

| Group | N1 Amplitude (mV) | N2 Amplitude (mV) |

| Sham Control | 1.5 ± 0.2 | 0.8 ± 0.1 |

| L-NIO | 0.4 ± 0.1 | 0.2 ± 0.05 |

| *Data are represented as mean ± SEM. **p < 0.001 compared to sham control. | ||

| This table illustrates the significant reduction in the amplitude of both fast (N1) and slow (N2) components of the CAP following L-NIO induced injury, as reported by Li et al. (2019). nih.gov |

Table 2: Effect of L-NIO on Compound Action Potential (CAP) Area and Conduction Velocity

| Group | N1 Area (mVms) | N2 Area (mVms) | N1 Conduction Velocity (m/s) |

| Sham Control | 2.0 ± 0.3 | 1.2 ± 0.2 | 4.5 ± 0.5 |

| L-NIO | 0.5 ± 0.1*** | 0.3 ± 0.08** | 2.1 ± 0.4 |

| Data are represented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to sham control. | |||

| This table demonstrates the profound impact of L-NIO on the overall charge transfer (area) of both CAP components and the speed of signal propagation in the fastest conducting axons, based on the findings of Li et al. (2019). nih.gov |

These findings underscore the importance of considering the dual impact on both myelin and axonal integrity when using Ethyl-L-NIO hydrochloride in studies involving electrophysiological assessments of nerve tracts. The resulting alterations in CAPs reflect a complex pathophysiology that is distinct from pure demyelination.

Comparative Analysis and Academic Research Utility of Ethyl L Nio Hydrochloride

Comparative Potency and Selectivity with Reference Nitric Oxide Synthase Inhibitors

Ethyl-L-NIO (hydrochloride) is characterized as a modestly selective inhibitor of the three primary isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). caymanchem.combertin-bioreagent.com Its inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Based on initial rate measurements, Ethyl-L-NIO demonstrates the highest potency against nNOS, followed by iNOS and then eNOS. caymanchem.combertin-bioreagent.com However, a different perspective on its selectivity is gained when considering the ratio of its inhibition constant (Kᵢ) to the Michaelis constant (Kₘ) of the substrate, L-arginine, for each isoform. This Kᵢ/Kₘ ratio suggests that Ethyl-L-NIO preferentially favors the inhibition of iNOS, although it does not exhibit biologically significant selectivity for nNOS over eNOS. caymanchem.com

Data sourced from research literature detailing initial rate measurements of NOS inhibition. caymanchem.combertin-bioreagent.com

The utility of a specific NOS inhibitor in research is defined by its unique characteristics relative to other available compounds.

Comparison with L-NMMA and L-NAME : N G-monomethyl-L-arginine (L-NMMA) and N G-nitro-L-arginine methyl ester (L-NAME) are classical, first-generation NOS inhibitors. nih.gov They are widely used but are considered non-selective, inhibiting all three NOS isoforms without significant preference. nih.govnih.gov In contrast, Ethyl-L-NIO, with its varying Kᵢ values for the different isoforms, offers a degree of modest selectivity that these compounds lack, allowing for a more nuanced dissection of isoform-specific contributions to NO production in experimental settings.

Comparison with 1400W : The compound N-((3-(aminomethyl)phenyl)methyl)ethanimidamide, known as 1400W, is a highly potent and exceptionally selective inhibitor of the iNOS isoform. Its selectivity for iNOS over eNOS and nNOS is several thousand-fold. While Ethyl-L-NIO also shows a preference for iNOS based on the Kᵢ/Kₘ ratio, its selectivity is far less pronounced than that of 1400W. caymanchem.com This makes Ethyl-L-NIO a tool for moderate, rather than absolute, preferential inhibition of iNOS.

Comparison with Vinyl-L-NIO : Perhaps the most important distinction is with its unsaturated analogue, N5-(1-imino-3-butenyl)-L-ornithine (Vinyl-L-NIO). Vinyl-L-NIO is a mechanism-based inactivator, meaning it is processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme, particularly nNOS. nih.govnih.govresearchgate.net In stark contrast, Ethyl-L-NIO, which is the saturated derivative, acts as a classic, reversible competitive inhibitor. nih.govresearchgate.net It binds to the active site and competes with L-arginine but does not cause inactivation of the enzyme. caymanchem.com This reversible nature is a critical feature, enabling researchers to study the effects of temporary, rather than permanent, blockade of NO synthesis.

Utility as a Pharmacological Probe for Elucidating Nitric Oxide Pathways

The defined, albeit modest, selectivity profile and reversible mechanism of action make Ethyl-L-NIO (hydrochloride) a useful pharmacological probe for investigating NO-mediated signaling pathways. By inhibiting NO production, researchers can infer the function of NO by observing the physiological or biochemical consequences of its absence.

The value of amidino-based inhibitors like Ethyl-L-NIO is well-established through studies involving its close analogue, L-NIO (N5-(1-iminoethyl)-L-ornithine). For instance, L-NIO has been instrumental in demonstrating the role of NO in a wide array of biological processes, including: